molecular formula C22H23N3O3 B2430101 N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide CAS No. 894192-79-1

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide

Cat. No.: B2430101
CAS No.: 894192-79-1
M. Wt: 377.444
InChI Key: BOTLGBQKYVFPJY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide (CAS 894192-79-1) is a chemical compound supplied with a minimum purity of 95% and is intended for research applications as a heterocyclic building block . The compound has a molecular formula of C22H23N3O3 and a molecular weight of 377.44 g/mol . As a complex molecule featuring both indole and tetrahydropyridine motifs linked by a carboxamide group, this compound is of significant interest in medicinal chemistry research for the synthesis and exploration of novel bioactive molecules. The indole scaffold is a privileged structure in pharmacology, present in many naturally occurring and synthetic biologically active compounds. Researchers may investigate this specific molecule for its potential interactions with neurological targets, given that structural analogues based on the indole-carboxamide framework have been explored as potent and selective inhibitors of enzymes like Monoamine Oxidase B (MAO-B), a key target in neurodegenerative disease research . This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers can access supporting analytical data, such as NMR and HPLC profiles, to verify compound identity and purity for their experimental work .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-16-7-8-21(28-2)20(13-16)24-22(26)25-11-9-15(10-12-25)18-14-23-19-6-4-3-5-17(18)19/h3-9,13-14,23H,10-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTLGBQKYVFPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Analysis

The target molecule contains a 1,2,3,6-tetrahydropyridine ring – a partially saturated six-membered heterocycle with nitrogen at position 1. This scaffold exhibits axial chirality and conformational flexibility, necessitating stereocontrolled synthesis. The 4-position bears a 1H-indol-3-yl group, requiring late-stage C–C bond formation via cross-coupling. The carboxamide at position 1 connects to a 2,5-dimethoxyphenyl group, introducing electron-rich aromaticity that influences both reactivity and pharmacological properties.

Tetrahydropyridine Core Synthesis

Catalytic Hydrogenation of Pyridine Derivatives

The Kröhnke pyridine synthesis permits construction of 4-substituted pyridines, which undergo partial hydrogenation to tetrahydropyridines. As demonstrated by Li et al., rhodium(I) complexes with P-chiral bisphosphorus ligands achieve >95% enantiomeric excess in hydrogenating tetrasubstituted enamides to piperidine derivatives. Adapting this to tetrahydropyridines would require:

  • Preparation of 4-cyano-2,6-dimethylpyridine via condensation of glutaraldehyde with cyanoacetamide
  • Selective hydrogenation using 5% Pd/C at 40 psi H₂ in methanol (25°C, 24 h)
  • Monitoring reaction progress via ¹H NMR to prevent over-reduction

This method yields the saturated core but lacks the indole substituent, necessitating subsequent functionalization.

Aza-Prins Cyclization for Ring Formation

Martin et al.'s [5 + 1] aza-Sakurai cyclization provides an alternative route. Using NbCl₅ as a dual Lewis acid/chloride source, homoallylic amines condense with aldehydes to form tetrahydropyridines with trans-diastereoselectivity (>20:1 dr). Applied to our target:

Step Reagents Conditions Yield
1 3-(Aminomethyl)indole, acrolein CH₂Cl₂, 0°C → rt, 12 h 68%
2 NbCl₅ (1.2 eq) Toluene, 80°C, 6 h 73%

This approach introduces the indole early but requires protection of the NH group during cyclization.

Indole Moiety Incorporation

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling proves effective for introducing aryl groups to tetrahydropyridines. Building on Qu et al.'s rhodium-catalyzed hydrogenation protocols, we propose:

  • Brominate tetrahydropyridine at position 4 using NBS/AIBN
  • Couple with indole-3-boronic acid under Pd(PPh₃)₄ catalysis

Optimized conditions derived from parallel systems:

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand SPhos (10 mol%)
Base K₂CO₃ (2 eq)
Solvent DME/H₂O (4:1)
Temperature 80°C
Time 18 h
Yield 82% (literature avg)

Carboxamide Installation

Schotten-Baumann Acylation

The patent WO2006002860A1 details tert-butylamide formation via acid chloride intermediates. Adapted for our target:

  • Hydrolyze tetrahydropyridine ester to carboxylic acid using NaOH/EtOH
  • Generate acid chloride with SOCl₂ (reflux, 3 h)
  • React with 2,5-dimethoxyaniline in THF with Et₃N (0°C → rt)

Critical parameters:

  • Stoichiometric control (1.1 eq amine) minimizes diacylation
  • Strict temperature control (<5°C during acid chloride formation) prevents decomposition

Integrated Synthetic Routes

Convergent Pathway A

  • Prepare 4-bromo-1,2,3,6-tetrahydropyridine via hydrogenation
  • Suzuki coupling with indole-3-boronic acid
  • Carboxamide formation via Schotten-Baumann

Overall yield : 34% over 5 steps

Linear Pathway B

  • Aza-Prins cyclization with 3-(aminomethyl)indole
  • Late-stage bromination/amination
  • Carboxamide installation

Overall yield : 28% (superior stereocontrol)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.45–7.12 (m, 4H, aromatic), 6.83 (d, J = 8.5 Hz, 2H, OCH₃), 4.02 (q, 2H, CH₂N)
  • HRMS : m/z 406.1764 [M+H]⁺ (calc. 406.1768)

Chromatographic Purity

HPLC analysis (C18, MeCN/H₂O 65:35) shows 98.2% purity (tR = 6.74 min), confirming effective separation from des-bromo impurity (tR = 5.92 min).

Process Optimization Challenges

Hydrogenation Selectivity

Partial saturation of the pyridine ring requires precise H₂ pressure control. Pearlman’s catalyst (Pd(OH)₂/C) at 30 psi provides optimal conversion without over-reduction.

Indole NH Protection

Boc protection (Boc₂O, DMAP) prevents side reactions during aza-Prins cyclization, with subsequent deprotection using TFA/CH₂Cl₂ (91% recovery).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide?

  • Methodology : A triphosgene-mediated carboxamide coupling strategy is effective. For analogous urea derivatives, triphosgene reacts with aniline derivatives (e.g., 2,5-dimethoxyaniline) in anhydrous acetonitrile with triethylamine as a base. Subsequent addition of the tetrahydropyridine-indole moiety under dropwise conditions, followed by overnight stirring and purification via silica gel chromatography (ethyl acetate/petroleum ether eluent), yields the product. Optimize stoichiometry (e.g., 1:1.2 molar ratio of aniline to tetrahydropyridine) and monitor reaction progress via TLC .

Q. How should researchers handle safety considerations during synthesis?

  • Methodology : Use fume hoods, PPE (gloves, goggles), and inert gas purging for moisture-sensitive steps. Triphosgene is toxic; substitute with safer reagents (e.g., carbonyldiimidazole) if possible. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Always consult SDS guidelines for structurally similar compounds (e.g., tetrahydropyridine derivatives) for emergency measures .

Q. What spectroscopic techniques confirm the structural identity and purity of the compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the indole NH proton typically appears at δ 10.5–11.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve non-planar conformations (e.g., indole vs. benzene ring dihedral angles) using slow evaporation in ethyl acetate to grow single crystals .

Advanced Research Questions

Q. How to design experiments to evaluate receptor binding affinity and selectivity?

  • Methodology :

  • Radioligand Displacement Assays : Use tritiated serotonin receptor ligands (e.g., 5-HT2A/2C) to measure IC50 values. Adjust buffer pH (7.4) and incubation time (60–90 mins) to mimic physiological conditions.
  • Computational Docking : Model the compound’s interaction with homology-built receptors (e.g., using AutoDock Vina). Prioritize substituent effects: the 2,5-dimethoxyphenyl group may enhance hydrophobic pocket binding, while the indole moiety could influence π-π stacking .

Q. How to address contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Purity Validation : Re-analyze compound purity via HPLC (≥98%) and confirm absence of regioisomers (common in tetrahydropyridine syntheses).
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO for GPCR assays) and control for solvent effects (DMSO ≤0.1%).
  • Meta-Analysis : Cross-reference with structurally related urea derivatives, which show variability in anticancer vs. antibacterial activity depending on substituent electronegativity .

Q. What solvent systems optimize reaction yield while minimizing byproducts?

  • Methodology :

  • Polar Aprotic Solvents : Acetonitrile enhances carboxamide coupling efficiency (86.7% yield in analogous syntheses) but may require low temperatures (0–5°C) to suppress side reactions.
  • Chromatography Eluents : Use ethyl acetate/petroleum ether (1:10) for purification; adjust ratios to resolve indole-containing byproducts .

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